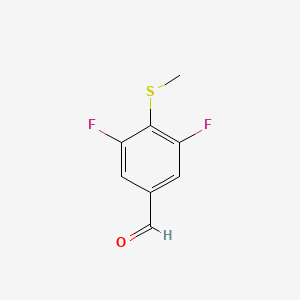

3,5-Difluoro-4-(methylthio)benzaldehyde

Description

Significance of Aryl Aldehyde Scaffolds in Modern Organic Synthesis

Aryl aldehydes are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide range of more complex molecules. rsc.orgnih.gov Their aldehyde functionality allows for a plethora of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, making them indispensable in the construction of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, provides a robust platform for molecular elaboration. ontosight.aiorientjchem.org

The Influence of Fluorine Substitution on Aromatic Systems in Molecular Design

The incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physicochemical properties. acs.orgtandfonline.com Fluorine is the most electronegative element, and its presence can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comacs.orgbenthamscience.com In drug design, the strategic placement of fluorine can block metabolic pathways, enhance membrane permeability, and lead to more potent and selective therapeutic agents. tandfonline.com

Positioning 3,5-Difluoro-4-(methylthio)benzaldehyde within Advanced Benzaldehyde (B42025) Chemistry Research

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in synthesis and material science. For this compound, these properties are dictated by its unique molecular structure.

| Property | Value |

| CAS Number | 473299-49-9 |

| Molecular Formula | C8H6F2OS |

| Molecular Weight | 188.2 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

Data sourced from commercial suppliers. sigmaaldrich.comfluorochem.co.uksigmaaldrich.com

The presence of the electronegative fluorine atoms and the sulfur atom, in conjunction with the polar aldehyde group, suggests that this compound possesses a unique electronic profile, making it an interesting subject for further spectroscopic and reactivity studies.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIRFQOAYOMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Methylthio Benzaldehyde

A Look Back: Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used in organic synthesis. It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.org For 3,5-Difluoro-4-(methylthio)benzaldehyde, this process would logically involve two primary disconnections: the formyl group (-CHO) and the methylthio group (-SMe). This suggests that a difluorinated aromatic ring serves as the foundational starting material. The challenge then lies in the selective introduction of the formyl and methylthio groups at the desired positions.

Building the Foundation: Conventional Synthetic Approaches to Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes, the backbone of the target molecule, can be achieved through several established methods.

Adding the Aldehyde: Electrophilic Formylation Pathways

Electrophilic formylation introduces a formyl group onto an aromatic ring. While the Vilsmeier-Haack reaction is a common formylation method, it is often ineffective for fluorine-containing aromatics. jst.go.jp A more successful approach for such compounds involves the use of dichloromethyl alkyl ethers mediated by Lewis acids. jst.go.jpd-nb.info For instance, dichloromethyl methyl ether, in the presence of a Lewis acid like silver trifluoromethanesulfonate, can effectively formylate substituted benzenes at low temperatures. researchgate.netnih.gov Another method involves the reaction of fluorinated benzenes with carbon monoxide and aluminum chloride at relatively low pressures and temperatures, in the presence of a catalytic amount of acid. google.com

| Formylation Method | Reagents | Key Features |

| Rieche Formylation | Dichloromethyl methyl ether, Silver trifluoromethanesulfonate | Proceeds at low temperatures (-78 to 0 °C); Tolerant of various protecting groups. researchgate.netnih.gov |

| Gattermann-Koch Reaction | Carbon monoxide, Aluminum chloride, Catalytic acid | Operates at low pressure and temperature. google.com |

Precision Placement: Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired ortho-position. wikipedia.orgorganic-chemistry.org For a molecule like this compound, a strategically placed DMG could facilitate the introduction of the formyl group ortho to it. The fluorine atoms themselves can act as moderate directing groups.

Halogen Swapping: Halogenation of Precursor Benzaldehyde (B42025) Derivatives

Another approach involves the halogenation of a pre-existing benzaldehyde derivative. This can be achieved through various halogenating agents. rsc.orgmt.com For instance, halogen-exchange (HALEX) chemistry can be employed, where a chlorinated benzaldehyde is reacted with a metal halide, such as potassium fluoride (B91410), in a polar solvent to yield a fluorinated benzaldehyde. google.comresearchgate.net Free-radical halogenation is another possibility, though it can be less selective. wikipedia.org The choice of halogenating agent and reaction conditions is crucial to achieve the desired substitution pattern and avoid unwanted side reactions. mt.com

Adding the Sulfur Component: Methods for Introducing the Methylthio Moiety onto Aromatic Rings

The introduction of the methylthio group is a critical step in the synthesis of the target compound.

Nucleophilic Aromatic Substitution of Halogenated Precursors

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNAr) of a suitable polyhalogenated precursor. This pathway leverages the high electrophilicity of the carbon atom at the C-4 position in precursors like 3,4,5-trifluorobenzaldehyde, which is activated by the electron-withdrawing effects of the two meta-fluorine atoms and the para-formyl group.

In this reaction, a nucleophilic methylthiolate source, such as sodium thiomethoxide (NaSMe), displaces the fluoride ion at the C-4 position. The regioselectivity of this reaction is highly favored for the C-4 position due to the combined activating effects of the ortho- and para-substituents relative to the leaving group. Halogens on aromatic rings that are activated by electron-withdrawing groups are known to be good substrates for nucleophilic aromatic substitution. nih.gov The fluorine atom is an excellent leaving group in activated SNAr reactions.

The general reaction scheme is presented below:

Reaction Scheme:

Precursor: 3,4,5-Trifluorobenzaldehyde

Nucleophile: Sodium Thiomethoxide (CH₃SNa)

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Product: this compound

| Reactant/Reagent | Role | Key Considerations |

| 3,4,5-Trifluorobenzaldehyde | Electrophilic Aromatic Precursor | The C-4 fluorine is highly activated towards nucleophilic attack. |

| Sodium Thiomethoxide | Nucleophile | A potent nucleophile that provides the methylthio group. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex). |

This method is attractive due to the directness of the approach and the commercial availability of suitable precursors.

Convergent and Linear Synthesis Strategies for this compound

The construction of the target molecule can be approached from two distinct strategic standpoints: linear and convergent synthesis. pediaa.com

A potential linear sequence for this compound could begin with 1,2,3-trifluorobenzene. The sequence might involve:

Thiomethylation: Nucleophilic aromatic substitution with sodium thiomethoxide to yield 1,2,3-trifluoro-5-(methylthio)benzene.

Formylation: Introduction of the aldehyde group, for example, via ortho-lithiation followed by quenching with a formylating agent like DMF. This step's regioselectivity would be critical.

A plausible convergent approach could involve:

Fragment A Synthesis: Preparation of a 3,5-difluoro-4-(methylthio)phenyl organometallic reagent (e.g., a Grignard or organolithium reagent) from 1-bromo-3,5-difluoro-4-(methylthio)benzene.

Fragment B: A simple electrophilic formylating agent (e.g., ethyl formate).

Coupling: Reaction of Fragment A with Fragment B to install the aldehyde group and form the final product.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step modification of a single starting material in a sequential manner. youtube.com | Simpler to plan and execute individual steps. | Overall yield can be low due to the cumulative loss at each step. pediaa.com |

| Convergent Synthesis | Separate synthesis of molecular fragments followed by their assembly. pediaa.com | Higher overall yields; allows for parallel synthesis of fragments. pediaa.com | May require more complex planning and synthesis of individual fragments. |

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, safety, and scalability. These methods are highly applicable to the preparation of specialized molecules like this compound.

Catalytic Systems in Benzaldehyde Synthesis

The synthesis of benzaldehydes, including fluorinated derivatives, can be achieved through various catalytic methods. Transition-metal catalysis, for instance, offers powerful tools for C-H bond activation and functionalization. beilstein-journals.org Palladium-catalyzed systems have been developed for the ortho-functionalization of benzaldehydes using transient directing groups. beilstein-journals.org Another classical approach is the Gattermann-Koch reaction or similar formylation processes, which utilize a catalyst like aluminum chloride with carbon monoxide at low pressures and temperatures to introduce a formyl group onto an aromatic ring. google.com

| Catalytic Method | Catalyst System | Description | Relevance to Target Compound |

| Palladium-Catalyzed C-H Activation | Pd(II) salts with directing groups (e.g., amino acids) | Enables direct functionalization of C-H bonds, potentially for formylation. beilstein-journals.org | Could be used to formylate a 1,3-difluoro-2-(methylthio)benzene precursor. |

| Formylation (Gattermann-Koch type) | AlCl₃ / CO / HCl | Electrophilic aromatic substitution to install a formyl group onto the benzene (B151609) ring. google.com | Applicable for the formylation of 1,3-difluoro-2-(methylthio)benzene. |

| HALEX Chemistry | Metal Fluoride (e.g., KF) with Phase-Transfer Catalyst | Halogen-exchange (HALEX) to introduce fluorine atoms onto a chlorinated precursor. google.comgoogleapis.com | Could be used to synthesize the 3,5-difluoro precursor from a corresponding chloro-analogue. |

Microwave-Assisted Organic Synthesis of Related Compounds

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. scholarsresearchlibrary.comjocpr.com This technology is particularly effective for reactions in polar solvents.

While specific microwave-assisted syntheses of this compound are not prominently documented, the technique is widely applied to related transformations. For instance, the synthesis of chalcones via Claisen-Schmidt condensation between various benzaldehydes and ketones is significantly accelerated under microwave irradiation. scholarsresearchlibrary.com The SNAr reaction described in section 2.3.2, which uses a polar aprotic solvent, is an ideal candidate for microwave assistance, potentially reducing the reaction time from hours to minutes. oatext.com

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules (dipolar rotation, ionic conduction) |

| Reaction Time | Hours | Minutes scholarsresearchlibrary.com |

| Temperature Control | Slower response, potential for hotspots | Rapid and uniform heating jocpr.com |

| Yield & Purity | Often lower | Often higher with fewer byproducts scholarsresearchlibrary.com |

Applications of Flow Chemistry in Fluorinated Benzaldehyde Preparation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of organofluorine compounds. beilstein-journals.org This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in batch reactors. beilstein-journals.org

The benefits of flow chemistry are particularly relevant for fluorination reactions, which can be highly exothermic and may involve hazardous reagents. beilstein-journals.orgvapourtec.com By using microreactors, heat transfer is highly efficient, minimizing the risk of thermal runaways and improving selectivity. beilstein-journals.org Furthermore, unstable intermediates can be generated and used in situ, avoiding decomposition that might occur in a batch process. beilstein-journals.org For the synthesis of fluorinated benzaldehydes, flow chemistry can enable safer handling of fluorinating agents and provide higher yields and purity in reactions such as formylations or substitutions. beilstein-journals.orgnih.gov

| Feature | Benefit in Fluorinated Benzaldehyde Synthesis |

| Superior Heat Transfer | Allows for safe execution of highly exothermic fluorination or formylation reactions. beilstein-journals.org |

| Precise Control of Residence Time | Minimizes byproduct formation by preventing over-reaction. |

| Enhanced Mixing | Improves reaction rates and yields, especially in multiphasic systems. rsc.org |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. beilstein-journals.org |

| Scalability | Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. |

Chemical Reactivity and Mechanistic Studies of 3,5 Difluoro 4 Methylthio Benzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde moiety (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary target for nucleophilic attack. Its reactivity is modulated by the electronic properties of the substituted benzene (B151609) ring.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. sigmaaldrich.comyoutube.com This reaction is a fundamental method for forming new carbon-carbon bonds. The general mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comyoutube.com

For 3,5-Difluoro-4-(methylthio)benzaldehyde, the reaction with a Grignard or organolithium reagent is expected to proceed efficiently to furnish the corresponding secondary alcohol. The electron-withdrawing nature of the two fluorine atoms on the ring may slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward these nucleophiles.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(3,5-Difluoro-4-(methylthio)phenyl)ethanol |

| Phenyllithium (C₆H₅Li) | (3,5-Difluoro-4-(methylthio)phenyl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(3,5-Difluoro-4-(methylthio)phenyl)propan-1-ol |

Condensation Reactions, Including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. semanticscholar.orginternationaljournalcorner.com This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule from a hemiaminal intermediate. nih.gov Aromatic aldehydes are particularly effective substrates for forming stable Schiff bases. internationaljournalcorner.com

This compound is expected to react with various primary amines to yield a diverse range of Schiff bases. Research on the related 4-(methylthio)benzaldehyde (B43086) has shown its utility in synthesizing Schiff bases with various biological activities. growingscience.comresearchgate.net The reaction involves the formation of a C=N double bond, replacing the C=O bond of the aldehyde.

Table 2: Representative Schiff Base Formation Reactions

| Amine Reactant | Expected Schiff Base Product |

| Aniline | N-(3,5-Difluoro-4-(methylthio)benzylidene)aniline |

| Ethylamine | N-(3,5-Difluoro-4-(methylthio)benzylidene)ethanamine |

| 4-Bromoaniline | 4-Bromo-N-(3,5-Difluoro-4-(methylthio)benzylidene)aniline |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can convert the aldehyde group of this compound into the corresponding 3,5-Difluoro-4-(methylthio)benzoic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (3,5-Difluoro-4-(methylthio)phenyl)methanol, can be achieved using various reducing agents. researchgate.net Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | Potassium permanganate (KMnO₄) | 3,5-Difluoro-4-(methylthio)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3,5-Difluoro-4-(methylthio)phenyl)methanol |

Deoxyfluorination Reactions from Aldehydes

Deoxyfluorination is a process that converts a carbonyl group into a difluoromethylene group (-CF₂-). Reagents like diethylaminosulfur trifluoride (DAST) and more recent systems such as sulfuryl fluoride (B91410) (SO₂F₂) combined with a fluoride source are used for this transformation. acs.orgacs.orglookchem.com This reaction is of significant interest in medicinal chemistry as the difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups. The reaction of this compound with a suitable deoxyfluorinating agent would yield 1-(difluoromethyl)-3,5-difluoro-2-(methylthio)benzene. A variety of benzaldehydes have been shown to undergo this transformation effectively. acs.orgthieme-connect.com

Reactivity of the Difluorinated Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate and regioselectivity of the reaction are controlled by the substituents already present on the ring. libretexts.orglibretexts.org

In this compound, the directing effects of the three substituents must be considered:

Fluorine (-F): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Methylthio (-SCH₃): The methylthio group is an activating group and an ortho, para-director. The sulfur atom can donate lone-pair electron density to the ring via resonance, which outweighs its inductive withdrawal.

Aldehyde (-CHO): The aldehyde group is a strong deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

The substitution pattern is determined by the combined influence of these groups. The position most activated towards electrophilic attack will be favored. The two available positions on the ring are C2 and C6.

Position 2 (and 6): This position is ortho to the aldehyde group (deactivated), ortho to a fluorine atom (deactivated but directed here), and meta to the other fluorine atom (deactivated). It is also ortho to the activating methylthio group.

Given that the methylthio group is an ortho, para-director and activating, and the fluorine atoms are also ortho, para-directors, the positions ortho to the methylthio group (C2 and C6) are the most likely sites for electrophilic attack. The strong deactivating and meta-directing nature of the aldehyde group will significantly slow down the reaction rate compared to benzene and will direct away from the C2 and C6 positions, creating a competing effect. However, the cumulative directing effect of the activating -SCH₃ group and the two -F groups towards the C2/C6 positions will likely overcome the deactivating influence of the aldehyde, making these the predicted sites of substitution, albeit with a reduced reaction rate.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3,5-Difluoro-2-nitro-4-(methylthio)benzaldehyde |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-3,5-difluoro-4-(methylthio)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-3,5-difluoro-4-(methylthio)benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Considerations

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing aldehyde group and the two fluorine atoms. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. For this molecule, the fluorine atoms are the most likely leaving groups.

The regioselectivity of a potential SNAr reaction is dictated by the electronic effects of the substituents. The aldehyde group, being a meta-director for electrophilic substitution, strongly deactivates the ortho and para positions towards electrophilic attack, which conversely means it activates these positions for nucleophilic attack. In this compound, the fluorine atoms are ortho to the aldehyde group. The methylthio group is a weaker activator for electrophilic substitution and has a less pronounced effect on nucleophilic substitution compared to the aldehyde.

Transformations of the Methylthio (–SCH3) Group

The sulfur atom in the methylthio group is susceptible to both oxidation and alkylation, offering pathways to further functionalize the molecule.

The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties of the molecule. The oxidation state of the sulfur atom influences its electron-withdrawing or -donating character, which in turn can affect the reactivity of the aromatic ring and the aldehyde group.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, 3,5-difluoro-4-(methylsulfinyl)benzaldehyde. In contrast, employing an excess of the oxidizing agent or more forcing conditions leads to the formation of the sulfone, 3,5-difluoro-4-(methylsulfonyl)benzaldehyde.

Table 1: Expected Products from the Oxidation of this compound

| Starting Material | Reagent (Typical) | Product |

| This compound | 1 equiv. m-CPBA | 3,5-Difluoro-4-(methylsulfinyl)benzaldehyde |

| This compound | >2 equiv. m-CPBA or H₂O₂ | 3,5-Difluoro-4-(methylsulfonyl)benzaldehyde |

The resulting sulfoxide and sulfone are valuable synthetic intermediates. The sulfoxide group can introduce chirality into the molecule, and both the sulfoxide and sulfone groups are stronger electron-withdrawing groups than the methylthio group, which would further activate the aromatic ring towards nucleophilic attack.

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles, such as alkyl halides, in alkylation reactions. This results in the formation of a sulfonium (B1226848) salt. The reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent.

For example, the reaction of this compound with an alkyl halide like methyl iodide would be expected to yield a dimethylsulfonium salt. These sulfonium salts can be useful in subsequent reactions, for instance, as leaving groups in substitution reactions or in ylide formation. However, specific studies on the alkylation of this compound are not prominent in the literature, and the reactivity would likely be influenced by the electronic nature of the aromatic ring.

Multicomponent and Cascade Reactions Involving this compound

The aldehyde functionality in this compound makes it a prime candidate for participation in multicomponent reactions (MCRs) and cascade reactions. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. Cascade reactions involve a sequence of intramolecular reactions, where the formation of one bond triggers the formation of the next.

Given the presence of an aldehyde group, this compound could potentially be employed in a variety of well-known MCRs. For instance, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. In a Ugi reaction, it could react with an amine, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamides. The electron-withdrawing nature of the fluorine atoms and the methylthio group (or its oxidized forms) can influence the reactivity of the aldehyde and the stability of any intermediates formed.

While specific examples of this compound in MCRs or cascade reactions are not documented, the extensive literature on the use of substituted benzaldehydes in such reactions provides a strong basis for its potential utility. The unique substitution pattern of this molecule could lead to the synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Derivatization Strategies and Analog Synthesis from 3,5 Difluoro 4 Methylthio Benzaldehyde

Synthesis of Imine and Amine Derivatives

The transformation of the aldehyde group into imine and amine functionalities is a fundamental strategy in medicinal chemistry to introduce nitrogen-containing moieties, which can significantly alter the biological and physicochemical properties of a molecule.

Imines, or Schiff bases, are typically synthesized through the condensation reaction of an aldehyde with a primary amine. masterorganicchemistry.comresearchgate.net This reaction is often catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine. mdpi.com The reaction of 3,5-Difluoro-4-(methylthio)benzaldehyde with various primary amines can be carried out under neutral conditions or with catalytic amounts of acid to yield a library of corresponding imines. mdpi.com Mechanochemical synthesis has also been reported as an efficient method for the preparation of fluorinated imines. nih.gov

The subsequent reduction of the synthesized imines provides a straightforward route to secondary amines. This process, known as reductive amination, involves the in-situ formation of the imine followed by its reduction, often in a one-pot procedure. masterorganicchemistry.comlibretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org These reagents offer the advantage of selectively reducing the imine in the presence of the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.com

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acid catalyst (e.g., HCl), Acetonitrile, Reflux | Imine | mdpi.com |

| Primary Amine (R-NH₂) | Mechanochemical grinding | Imine | nih.gov |

| Primary Amine (R-NH₂) and Reducing Agent (e.g., NaBH₃CN) | One-pot reaction, suitable solvent | Secondary Amine | masterorganicchemistry.comlibretexts.org |

Construction of Heterocyclic Systems Utilizing the Benzaldehyde (B42025) Scaffold

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic ring systems. These heterocycles are prevalent in pharmacologically active compounds.

Pyrroles are five-membered aromatic heterocyclic compounds that are components of many biologically important molecules. semanticscholar.org Several synthetic strategies can be envisioned for the synthesis of pyrrole (B145914) derivatives starting from this compound. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.in While not a direct use of the benzaldehyde, it can be a precursor to a 1,4-dicarbonyl compound.

More direct approaches include multicomponent reactions. For instance, a one-pot synthesis of substituted pyrrole-3-carbaldehydes can be achieved through a sequential multicomponent reaction involving an aromatic aldehyde, an aromatic amine, and succinaldehyde. Another approach involves the synthesis of 2-benzoylpyrrole (B132970) derivatives by reacting an alkali metallized pyrrole with a benzaldehyde. nih.gov Furthermore, the reaction of aldehydes with tosylmethyl isocyanides (TosMIC) in a [3+2] cycloaddition reaction is a well-established method for synthesizing substituted pyrroles. chim.it

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Aromatic Amine, Succinaldehyde | Sequential Multicomponent Reaction | Substituted Pyrrole-3-carbaldehyde | |

| Alkali Metallized Pyrrole | C-H Functionalization | 2-(3,5-Difluoro-4-(methylthio)benzoyl)pyrrole | nih.gov |

| Tosylmethyl Isocyanide (TosMIC) | [3+2] Cycloaddition | Substituted Pyrrole | chim.it |

β-Lactams are four-membered cyclic amides that form the core structure of several important classes of antibiotics. orientjchem.org The most common method for the synthesis of β-lactams is the Staudinger synthesis, which is a [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govchalmers.se The imine can be readily prepared from this compound and a primary amine. The subsequent reaction with a ketene, generated in situ from an acyl chloride and a base (e.g., triethylamine), would yield the corresponding β-lactam derivative. nih.gov The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. nih.gov

| Reactants | Reaction Type | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Primary Amine, Acyl Chloride, Triethylamine | Staudinger [2+2] Cycloaddition | Imine, Ketene | β-Lactam | nih.govnih.govchalmers.se |

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a common scaffold in medicinal chemistry. nih.gov A straightforward method for the synthesis of 1,3,4-thiadiazole derivatives from this compound involves the reaction with thiosemicarbazide. This condensation reaction typically proceeds under acidic conditions to form a thiosemicarbazone intermediate, which can then be cyclized to the 2-amino-1,3,4-thiadiazole (B1665364) derivative through oxidative cyclization. researchgate.net Alternatively, reaction with 2-amino-5-substituted-1,3,4-thiadiazoles can lead to Schiff base derivatives. nih.gov

| Reactant | Intermediate | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone | 2-Amino-1,3,4-thiadiazole derivative | researchgate.net |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Schiff Base | Imine-linked 1,3,4-thiadiazole | nih.gov |

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. nih.gov The synthesis of pyrazole (B372694) derivatives from this compound can be achieved through multicomponent reactions. A common approach involves the condensation of the aldehyde with a hydrazine (B178648) to form a hydrazone, which then reacts with a 1,3-dicarbonyl compound in a cyclocondensation reaction. mdpi.com Another strategy is the one-pot reaction of an aldehyde, a terminal alkyne, and a hydrazine, which provides a direct route to 1,3,5-trisubstituted pyrazoles. nih.govorganic-chemistry.org

| Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Hydrazine, 1,3-Dicarbonyl Compound | Cyclocondensation | Substituted Pyrazole | mdpi.com |

| Hydrazine, Terminal Alkyne | One-pot Multicomponent Reaction | 1,3,5-Trisubstituted Pyrazole | nih.govorganic-chemistry.org |

Synthesis of Carboxylic Acid and Ester Analogues

The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then be converted to a variety of ester analogues. This transformation is a common strategy to modify the pharmacokinetic properties of a molecule.

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. researchgate.net A green and efficient method involves the use of hydrogen peroxide with a selenium catalyst. mdpi.com Once the carboxylic acid, 3,5-Difluoro-4-(methylthio)benzoic acid, is obtained, it can be esterified through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. mdpi.comiajpr.com The use of solid acid catalysts has also been reported for the esterification of benzoic acid derivatives. mdpi.com

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, Selenium catalyst | 3,5-Difluoro-4-(methylthio)benzoic acid | mdpi.com |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester of 3,5-Difluoro-4-(methylthio)benzoic acid | iajpr.com |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | mdpi.com |

Preparation of Fluorinated Stilbene (B7821643) Analogues via Wittig Reactions

The Wittig reaction is a prominent and widely utilized method for the synthesis of alkenes from aldehydes and ketones. libretexts.org This reaction employs a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert the carbonyl group of this compound into a carbon-carbon double bond, yielding a stilbene derivative. wikipedia.org The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to afford the desired alkene and a phosphine (B1218219) oxide byproduct. stackexchange.com

The synthesis of fluorinated stilbene analogues from this compound would involve the reaction of the aldehyde with a variety of substituted benzylphosphonium ylides. The nature of the substituents on the ylide will ultimately determine the final structure of the stilbene analogue. The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the stilbene, is influenced by the nature of the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, tend to favor the formation of the (E)-alkene, while non-stabilized ylides, such as those with alkyl substituents, predominantly yield the (Z)-alkene. organic-chemistry.org

Below is a representative table illustrating the potential synthesis of various fluorinated stilbene analogues from this compound using different Wittig reagents.

Table 1: Hypothetical Synthesis of Fluorinated Stilbene Analogues via Wittig Reaction

| Starting Aldehyde | Wittig Reagent (from Benzylphosphonium Salt) | Expected Stilbene Analogue Product |

| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | 1-(3,5-Difluoro-4-(methylthio)phenyl)-2-(4-methoxyphenyl)ethene |

| This compound | (4-Nitrobenzyl)triphenylphosphonium bromide | 1-(3,5-Difluoro-4-(methylthio)phenyl)-2-(4-nitrophenyl)ethene |

| This compound | (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride | 1-(3,5-Difluoro-4-(methylthio)phenyl)-2-(3,4,5-trimethoxyphenyl)ethene |

| This compound | (Naphthalen-2-ylmethyl)triphenylphosphonium chloride | 1-(3,5-Difluoro-4-(methylthio)phenyl)-2-(naphthalen-2-yl)ethene |

Development of Gem-Difluorinated Scaffolds from the Aldehyde Precursor

The introduction of a gem-difluoro (CF2) group into organic molecules is a significant strategy in medicinal chemistry, as it can modulate the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity. The conversion of the aldehyde functionality in this compound into a gem-difluoromethyl group (CHF2) or a difluoromethylene group is a key step in developing novel gem-difluorinated scaffolds.

Several reagents and methods are available for the gem-difluorination of aldehydes. One common approach involves the use of deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org These reagents react with the aldehyde to replace the carbonyl oxygen with two fluorine atoms.

Another strategy for the synthesis of gem-difluoroalkenes from aldehydes is the Julia-Kocienski olefination using reagents like difluoromethyl 2-pyridyl sulfone. cas.cn Additionally, methods utilizing trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent, can be employed for the synthesis of gem-difluoroalkenes from aromatic aldehydes. researchgate.net

The application of these methods to this compound would lead to the formation of valuable gem-difluorinated building blocks for further synthetic elaboration. The table below outlines potential transformations of the aldehyde into gem-difluorinated structures.

Table 2: Potential Synthesis of Gem-Difluorinated Scaffolds

| Starting Aldehyde | Reagent/Method | Expected Gem-Difluorinated Product |

| This compound | Diethylaminosulfur trifluoride (DAST) | 1-(Difluoromethyl)-3,5-difluoro-4-(methylthio)benzene |

| This compound | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | 1-(Difluoromethyl)-3,5-difluoro-4-(methylthio)benzene |

| This compound | Difluoromethyl 2-pyridyl sulfone | 1-(2,2-Difluorovinyl)-3,5-difluoro-4-(methylthio)benzene |

| This compound | Trimethyl(trifluoromethyl)silane (TMSCF3) / PPh3 | 1-(2,2-Difluorovinyl)-3,5-difluoro-4-(methylthio)benzene |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 Methylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing granular information about the chemical environment of specific nuclei. For 3,5-Difluoro-4-(methylthio)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the methylthio group.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.1 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the benzene (B151609) ring. For instance, the aldehydic proton in 4-(methylthio)benzaldehyde (B43086) is observed at approximately 9.92 ppm.

The aromatic protons on the benzene ring are expected to appear as a singlet, or a very closely coupled multiplet, in the region of δ 7.30-7.80 ppm. Due to the symmetrical substitution pattern of the ring, the two protons at positions 2 and 6 are chemically equivalent. The electron-withdrawing effects of the fluorine and aldehyde groups, combined with the electron-donating nature of the methylthio group, will influence their precise chemical shift. In the related compound 3,5-difluorobenzaldehyde, the aromatic protons are observed in the range of 7.10-7.45 ppm. rsc.org

The methyl protons (-SCH₃) of the methylthio group will give rise to a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. This is consistent with the chemical shift of the methyl protons in 4-(methylthio)benzaldehyde, which appears at approximately 2.53 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | 9.8 - 10.1 | Singlet |

| Aromatic H (H-2, H-6) | 7.30 - 7.80 | Singlet/Multiplet |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group (-CHO) is the most deshielded, with a characteristic chemical shift expected in the range of δ 190-193 ppm. rsc.org

The aromatic carbons will exhibit a range of chemical shifts influenced by the attached substituents. The carbon directly attached to the aldehyde group (C-1) is expected to be found around δ 130-135 ppm. The carbons bearing the fluorine atoms (C-3, C-5) will show a large C-F coupling constant and are expected to be significantly downfield, likely in the δ 160-165 ppm region, due to the high electronegativity of fluorine. rsc.org The carbon attached to the methylthio group (C-4) will be influenced by the sulfur atom and is predicted to be in the δ 125-130 ppm range. The carbons at the 2 and 6 positions (C-2, C-6) will be influenced by the adjacent fluorine and aldehyde groups and are expected to resonate in the δ 110-115 ppm range.

The methyl carbon (-SCH₃) of the methylthio group will appear in the upfield region of the spectrum, typically around δ 14-16 ppm, as seen in 4-(methylthio)benzaldehyde where it appears at 14.7 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C (-CHO) | 190 - 193 |

| C-1 | 130 - 135 |

| C-2, C-6 | 110 - 115 |

| C-3, C-5 | 160 - 165 |

| C-4 | 125 - 130 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms at the 3 and 5 positions. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. In fluorinated aromatic compounds, chemical shifts are typically reported relative to a standard such as CFCl₃. The presence of the electron-donating methylthio group and the electron-withdrawing aldehyde group will determine the final chemical shift, which is anticipated to be in the typical range for aryl fluorides. For comparison, the fluorine in 4-fluorobenzaldehyde (B137897) has a chemical shift of approximately -102.4 ppm.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in the parent molecule, the aromatic protons are expected to be equivalent. In derivatives with less symmetry, COSY would be crucial for establishing proton connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons, such as C-1, C-3, C-4, and C-5, by observing their correlations with the aldehydic, aromatic, and methyl protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the range of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to an aliphatic aldehyde.

The aromatic C-H stretching vibrations are expected to be observed as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

The aromatic C=C stretching vibrations will produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-S stretching vibration is generally weak and can be found in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O stretch | 1690 - 1715 | Strong |

| Aromatic Ring | C-H stretch | > 3000 | Weak to Medium |

| Methyl Group | C-H stretch | 2850 - 2960 | Weak to Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aryl-Fluoride | C-F stretch | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about molecular vibrations, offering a vibrational fingerprint of the compound. The analysis of this compound is based on the characteristic frequencies of its constituent functional groups. The C=O stretching vibration of the aldehyde group, when conjugated with an aromatic ring, typically appears in the 1710-1685 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The aldehydic C-H stretch is also a key diagnostic marker, generally found between 2850 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.com This band may be split into two peaks due to Fermi resonance with an overtone of the aldehydic C-H bending vibration. spectroscopyonline.com

The presence of fluorine and sulfur atoms introduces other characteristic vibrations. The C-F stretching in aromatic compounds gives rise to strong bands in the 1360-1000 cm⁻¹ region. wikipedia.org Since the target molecule contains two fluorine atoms, symmetric and asymmetric stretching modes are expected. wikipedia.org The C-S stretching vibration for thioethers (alkyl sulfides) is typically observed in the 735–690 cm⁻¹ range. s-a-s.org Furthermore, the aromatic ring itself produces characteristic C-C stretching vibrations between 1600-1400 cm⁻¹. researchgate.netorgchemboulder.com

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehydic C-H Stretch | R-CHO | 2850 - 2700 |

| Carbonyl Stretch | Ar-C=O | 1710 - 1685 |

| Aromatic C-C Stretch | Benzene Ring | 1600 - 1400 |

| C-F Stretch | Ar-F | 1360 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₆F₂OS), the exact molecular weight is 188.01 g/mol . The initial ionization in the mass spectrometer forms a molecular ion (M⁺˙), which is the heaviest ion detected and corresponds to the molecular weight of the intact molecule. libretexts.org

The molecular ions are energetically unstable and subsequently break down into smaller, charged fragments. libretexts.org The fragmentation pattern for an aldehyde typically includes the loss of a hydrogen atom to form a stable acylium ion (M-1) and the loss of the entire formyl group (CHO) to produce an (M-29) fragment. libretexts.org Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring structure. libretexts.org

The fragmentation of this compound is expected to follow these general principles. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment formed. libretexts.orgyoutube.com Plausible fragmentation pathways would involve the initial loss of a hydrogen radical (H·) or the formyl radical (·CHO). Subsequent fragmentation could involve the loss of the methyl group (·CH₃) from the thioether moiety or cleavage of the C-S bond.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 188 | [C₈H₆F₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₈H₅F₂OS]⁺ | Loss of H radical (M-1) |

| 173 | [C₇H₃F₂OS]⁺ | Loss of CH₃ radical |

| 159 | [C₇H₅F₂S]⁺ | Loss of CHO radical (M-29) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net Organic molecules containing chromophores—functional groups with valence electrons of low excitation energy—exhibit absorption in this region. shu.ac.uk The spectrum of this compound is expected to be characterized by two main types of electronic transitions associated with the conjugated aromatic carbonyl system: π→π* and n→π* transitions. libretexts.orgelte.hu

π→π* Transitions : These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values (1,000 to 10,000 L mol⁻¹ cm⁻¹) and occur at shorter wavelengths. shu.ac.uk

n→π* Transitions : These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are "forbidden" to an extent, resulting in much lower molar absorptivity (ε = 10 to 100 L mol⁻¹ cm⁻¹) and appearing at longer wavelengths. shu.ac.uk

The presence of substituents on the benzene ring—the fluorine atoms (halogens) and the methylthio group (-SCH₃)—act as auxochromes. These groups can modify the absorption characteristics, often causing a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (a bathochromic or "red" shift). shivajichk.ac.in

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | π bonding to π* antibonding | Shorter λ (e.g., 200-280 nm) | High (Strong) |

X-ray Diffraction Analysis for Solid-State Molecular Structures

An X-ray diffraction study of a suitable crystal of this compound would yield its crystal system, space group, and unit cell dimensions. The resulting structural model would confirm the planarity of the benzene ring and the geometry of the aldehyde and methylthio substituents. Furthermore, this analysis would reveal how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as C–H⋯O hydrogen bonds, π–π stacking, and potential halogen bonding involving the fluorine atoms, which govern the material's solid-state properties. nih.govrsc.org

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Exact measurements of covalent bond distances and angles. |

| Torsion Angles | Defines the conformation of the molecule. |

Computational Chemistry and Theoretical Studies on 3,5 Difluoro 4 Methylthio Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the stable arrangement of atoms in space.

Density Functional Theory (DFT) has become a popular quantum chemical technique for studying the structural reactions of molecules due to its balance of accuracy and computational cost. DFT methods are used to calculate optimized geometries, vibrational frequencies, and various thermodynamic parameters. researchgate.net For molecules like 3,5-Difluoro-4-(methylthio)benzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic and structural characteristics. researchgate.net

These calculations yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzaldehydes, DFT has been successfully used to determine these parameters, showing good agreement with experimental data where available. researchgate.net The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating potential of the methylthio group, creates a complex electronic environment that DFT can effectively model.

Illustrative Data from DFT Calculations on a Substituted Benzaldehyde (B42025):

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-S Bond Length | ~1.77 Å |

| C-F Bond Length | ~1.35 Å |

| OCC Angle | ~125° |

| CSC Angle | ~100° |

Note: The data in this table is illustrative for a substituted benzaldehyde and does not represent experimentally verified values for this compound.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit often more computationally intensive, way to study molecular systems. For benzaldehyde and its derivatives, ab initio calculations have been used to examine electronically excited states and optimize ground-state geometries. acs.orgconicet.gov.ar These methods can be particularly useful for validating results from DFT and for studying systems where electron correlation effects are critical.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the C-CHO and C-S bonds in this compound, means the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. For similar molecules like thioanisole, the PES has been studied to understand photodissociation dynamics. aip.org For 2-methylthiobenzaldehyde, studies have indicated a preference for a planar conformation of the methylthio group relative to the benzene (B151609) ring. cdnsciencepub.com The analysis of the PES for this compound would reveal its preferred three-dimensional structure and the flexibility of the aldehyde and methylthio substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map:

Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the fluorine atoms due to their high electronegativity. A positive potential (blue) would be expected around the hydrogen atom of the aldehyde group. This information helps in understanding how the molecule might interact with other reagents or biological targets. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. tandfonline.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. tandfonline.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher chemical reactivity. tandfonline.com

For this compound, the electron-withdrawing fluorine and aldehyde groups would be expected to lower the energy of the LUMO, while the methylthio group could raise the energy of the HOMO. DFT calculations can precisely determine these orbital energies and visualize their distribution across the molecule. tandfonline.comsemanticscholar.org This analysis provides insights into the molecule's electronic transitions and its behavior as an electron donor or acceptor in chemical reactions. conicet.gov.arsemanticscholar.org

Illustrative FMO Data for a Substituted Benzaldehyde:

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 |

Note: The data in this table is illustrative and represents typical ranges for substituted benzaldehydes.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov

For various benzaldehyde derivatives, DFT calculations have shown excellent agreement between calculated and experimental vibrational spectra. researchgate.netnih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. acs.orgconicet.gov.ar This correlation between theoretical and experimental spectra is crucial for validating the computed molecular structure and electronic properties.

Studies on Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of atoms and functional groups in this compound gives rise to a variety of non-covalent interactions that govern its molecular conformation, crystal packing, and potential interactions with other molecules. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding the key intramolecular and intermolecular forces at play, including hydrogen and halogen bonding.

Intramolecular Interactions:

Within the this compound molecule, repulsive and attractive forces between adjacent functional groups dictate the most stable conformation. The orientation of the aldehyde and methylthio groups relative to the benzene ring is influenced by steric hindrance and weak intramolecular hydrogen bonds.

Theoretical studies on substituted benzaldehydes suggest that the planarity of the molecule is a key feature, with the aldehyde group's orientation being a critical factor. researchgate.net In molecules with ortho-substituents, weak C-H···O hydrogen bonds can occur between the aldehyde proton and an adjacent atom on the ring, influencing the conformational preference.

Intermolecular Interactions:

The intermolecular forces are crucial in determining the solid-state structure and bulk properties of this compound. These interactions include hydrogen bonding, halogen bonding, and other van der Waals forces.

Hydrogen Bonding:

The primary hydrogen bond acceptor in the molecule is the oxygen atom of the carbonyl group in the benzaldehyde moiety. This oxygen can participate in various intermolecular hydrogen bonds, most commonly of the C-H···O type. In a crystalline structure, these interactions would likely involve hydrogen atoms from the aromatic ring or the methyl group of neighboring molecules.

Computational studies on benzaldehyde derivatives have shown that C-H···O interactions, while weak, play a significant role in the stabilization of crystal lattices. researchgate.net The geometry and energy of these bonds can be predicted using Density Functional Theory (DFT) calculations.

Halogen Bonding:

The presence of two fluorine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. nih.govresearchgate.net However, fluorine is the least polarizable of the halogens and typically does not form strong halogen bonds. researchgate.net

Theoretical calculations on fluorinated aromatic compounds suggest that while C-F···X interactions can occur, they are generally weak and more dispersive in nature compared to those involving chlorine, bromine, or iodine. nih.govresearchgate.net In the case of this compound, potential halogen bond acceptors could be the oxygen of the aldehyde group or the sulfur of the methylthio group in an adjacent molecule. The directionality of these C-F···O or C-F···S interactions would be a key indicator of their nature as true halogen bonds.

Role of the Methylthio Group:

The methylthio group can also participate in intermolecular interactions. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor in C-H···S interactions. Furthermore, the sulfur atom can be involved in chalcogen bonding, a type of non-covalent interaction similar to halogen bonding.

Summary of Potential Interactions:

The following table summarizes the likely intramolecular and intermolecular interactions in this compound, based on theoretical considerations of its functional groups.

| Interaction Type | Donor | Acceptor | Strength |

| Intermolecular | |||

| Hydrogen Bond | C-H (aromatic, methyl) | O (aldehyde) | Weak to Moderate |

| Halogen Bond | C-F | O (aldehyde), S (methylthio) | Weak |

| C-H···S Interaction | C-H (aromatic, methyl) | S (methylthio) | Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

| Intramolecular | |||

| C-H···F Interaction | C-H (aromatic) | F | Weak |

Detailed computational studies using methods such as DFT, Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) plots would be necessary to quantify the energies and geometries of these interactions for this compound specifically. Such studies would provide a more precise understanding of the supramolecular chemistry of this compound.

Applications of 3,5 Difluoro 4 Methylthio Benzaldehyde As a Chemical Building Block in Advanced Research

Utility as a Synthon in Complex Organic Synthesis

In the field of organic synthesis, a synthon is an idealized fragment of a molecule used to assist in planning a synthesis route. ajrconline.org The actual chemical reagent used to deliver this fragment is known as the synthetic equivalent. ajrconline.org 3,5-Difluoro-4-(methylthio)benzaldehyde serves as a versatile synthetic equivalent for a substituted benzoyl synthon. Its aldehyde functional group is a key site for reactivity, readily participating in a wide array of chemical transformations.

Contribution to the Design and Synthesis of Novel Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound has proven instrumental in constructing novel and complex molecular frameworks.

One significant area is the synthesis of fluorinated β-lactams (2-azetidinones). nih.gov These four-membered ring structures are of major interest for their biological properties and their use as chemical intermediates. nih.gov The incorporation of fluorine, particularly difluoromethylene groups, into the β-lactam scaffold can lead to new series of molecules with potential biological activities. nih.gov For instance, gem-difluoroalkene β-lactams, derived from related fluorinated precursors, can serve as bioisosteres of azetidine-2,4-diones, which are known bioactive species. nih.gov Research has demonstrated efficient methods for preparing these specialized lactams, highlighting the role of fluorinated aldehydes as foundational components. nih.govnih.gov

Furthermore, this aldehyde is a key precursor for creating scaffolds based on the stilbene (B7821643) structure, such as those found in Combretastatin analogues, which are investigated for their potent biological activities. nih.gov The aldehyde group facilitates condensation reactions, like the Perkin condensation, to form the characteristic ethylene (B1197577) bridge of these structures. mdpi.com

Exploration as a Precursor for Research Probes, e.g., Fluorescent Probes

The development of research probes is essential for studying biological processes. While direct application of this compound in synthesizing fluorescent probes is not extensively documented in the provided research, its role as a precursor to complex heterocyclic and polyphenolic scaffolds is significant. researchgate.netnih.gov Many of these larger, conjugated systems form the core of fluorescent molecules. The unique electronic properties imparted by the difluoro and methylthio substitutions can be exploited to fine-tune the photophysical characteristics (e.g., absorption and emission wavelengths) of larger molecules derived from it. Therefore, it represents a potential starting point for the rational design of novel fluorophores for use as research probes in cellular imaging and biochemical assays.

Role in the Development of Scaffolds for Medicinal Chemistry Research

The structural features of this compound make it a valuable starting material for scaffolds aimed at medicinal chemistry research, particularly in the development of potential therapeutic agents.

Benzaldehyde (B42025) derivatives have been explored for their anti-inflammatory effects. nih.gov Research has shown that certain benzaldehydes isolated from natural sources, such as the coral-derived fungus Aspergillus terreus, can exert anti-inflammatory effects by suppressing signaling pathways like the MAPK pathway in macrophage cells. nih.gov Scaffolds derived from functionalized benzaldehydes can be designed to modulate the inflammatory response. For example, biomimetic scaffolds functionalized with molecules that interfere with inflammatory cascades, such as the LPS/CD44/NF-kB pathway, have been developed to tune inflammation, suggesting a therapeutic strategy. nih.gov The use of this compound provides a route to novel compounds that could be investigated for similar immunomodulatory potential, where the fluorine atoms may enhance metabolic stability and potency.

The most prominent application of this compound in medicinal chemistry research is in the synthesis of potential anticancer agents.

Combretastatin Analogues: Combretastatin A-4 is a natural product known to inhibit tubulin polymerization, a critical process for cell division, making it a lead compound in cancer research. nih.gov Numerous analogues have been synthesized to improve its efficacy and overcome limitations. mdpi.com this compound is used as the B-ring precursor in the synthesis of novel Combretastatin A-4 analogues. The aldehyde undergoes condensation reactions to form the stilbene core of these molecules. mdpi.com Certain synthesized analogues have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com

| Compound | Target | Mechanism | Reported Effect |

|---|---|---|---|

| Carboxylic Acid Analogue (Compound 8) | MDA and A549 cells | Tubulin polymerization enhancer | Induces G0/G1 cell cycle arrest mdpi.com |

| Amide Analogue (Compound 20) | MDA and A549 cells | Tubulin polymerization enhancer | Induces G0/G1 cell cycle arrest mdpi.com |

Fluorinated β-Lactams: The β-lactam ring is a core component of widely used antibiotics. nih.gov More recently, fluorinated β-lactams have been investigated for other biological activities, including as enzyme inhibitors and potential anticancer agents. nih.govresearchgate.net The synthesis of these compounds often involves a [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.net Fluorinated benzaldehydes, such as this compound, are crucial for creating the imine component, thereby introducing fluorine into the final β-lactam structure. Some of these novel fluorinated β-lactams have shown antibacterial activity through the inhibition of β-lactamase, demonstrating the potential for creating new therapeutic agents from this scaffold. nih.gov

Applications in Materials Science Research

The quest for advanced materials with tailored electronic, optical, and physical properties is a driving force in modern science and engineering. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic characteristics. This compound serves as a valuable precursor for introducing these desirable traits into new materials.

The aldehyde functional group is a key feature, allowing for its incorporation into larger polymeric structures through various condensation reactions. For instance, it can react with amines, phenols, or activated methylene (B1212753) compounds to form Schiff bases, imines, or Knoevenagel condensation products, which can be monomers for polymerization. The presence of the difluoro-phenyl and methylthio groups can significantly influence the properties of the resulting polymers, potentially leading to materials with enhanced solubility, processability, and specific electronic or optical activities.

While specific data tables on polymers synthesized from this exact benzaldehyde derivative are not widely available in public literature, the general principles of polymer chemistry suggest its utility in creating novel polymers for applications in organic electronics, high-performance plastics, or specialized coatings. The electron-withdrawing nature of the fluorine atoms can impact the electron density of the aromatic ring, which in turn can affect the electronic properties of conjugated polymers derived from it.

General Reagent in Chemical Research

Beyond its potential in materials science, this compound is a versatile reagent for the synthesis of a wide array of organic molecules in chemical research. The aldehyde group is one of the most important functional groups in organic synthesis, participating in a vast number of chemical transformations.

As a substituted benzaldehyde, it can undergo a variety of reactions, including but not limited to:

Reductive Amination: To form substituted benzylamines, which are common motifs in pharmaceuticals and agrochemicals.

Wittig and Horner-Wadsworth-Emmons Reactions: To create substituted styrenes, which are precursors to a range of other compounds.

Grignard and Organolithium Additions: To generate secondary alcohols, providing a pathway to more complex molecular architectures.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further synthetic flexibility.

The difluoro and methylthio substituents provide additional layers of complexity and potential for fine-tuning the properties of the target molecules. For example, the fluorine atoms can enhance metabolic stability and binding affinity in bioactive compounds, a strategy often employed in medicinal chemistry. The methylthio group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic and steric profile of a molecule.

The following table summarizes some of the fundamental reactions the aldehyde group of this compound can undergo, highlighting its role as a foundational chemical building block.

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Benzylamine |

| Wittig Reaction | Phosphonium (B103445) Ylide | Substituted Styrene |

| Grignard Reaction | Grignard Reagent (e.g., RMgBr) | Secondary Alcohol |

| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Primary Alcohol |

This table is for illustrative purposes and represents general chemical transformations of the aldehyde functional group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(methylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituting a methylthio group onto a fluorinated benzaldehyde precursor under reflux in ethanol with glacial acetic acid as a catalyst (as seen in triazole-benzaldehyde condensations ). Fluorine substituents may require inert atmospheres (e.g., nitrogen) to prevent side reactions. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours). Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for resolving fluorine environments, while NMR identifies the methylthio (-SCH) proton splitting patterns.

- FT-IR : Confirm aldehyde C=O stretching (~1700 cm) and C-F vibrations (1100–1000 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns.